2-Methyl-2-(naphthalen-1-yl)propanenitrile

Steric shielding Synthetic intermediate design Conformational restriction

Generic naphthylacetonitriles risk regioisomer contamination and metabolic liability. 2-Methyl-2-(naphthalen-1-yl)propanenitrile (CAS 55615-31-1) provides a QC-validated, sterically congested α-quaternary nitrile. • No acidic α-proton - prevents CYP-mediated reactive metabolite formation. • XLogP3 3.8, 1 rotatable bond - superior permeability vs. unsubstituted analogs. • NMR/HPLC/GC documentation confirms 1-naphthyl regioisomeric identity.

Molecular Formula C14H13N
Molecular Weight 195.265
CAS No. 55615-31-1
Cat. No. B2525686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(naphthalen-1-yl)propanenitrile
CAS55615-31-1
Molecular FormulaC14H13N
Molecular Weight195.265
Structural Identifiers
SMILESCC(C)(C#N)C1=CC=CC2=CC=CC=C21
InChIInChI=1S/C14H13N/c1-14(2,10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1-2H3
InChIKeyPVFMNNIMYGEOAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-(naphthalen-1-yl)propanenitrile (CAS 55615-31-1) – Procurement-Relevant Baseline for a Sterically Hindered 1-Naphthylacetonitrile Building Block


2-Methyl-2-(naphthalen-1-yl)propanenitrile (CAS 55615-31-1) is a gem‑dimethyl‑substituted 1‑naphthylacetonitrile derivative with molecular formula C14H13N and a molecular weight of 195.26 g·mol⁻¹ [1]. The compound features a nitrile group attached to a quaternary carbon中心 bearing two methyl groups and a 1‑naphthyl substituent, creating a sterically congested α‑carbon that fundamentally alters its reactivity profile compared to mono‑substituted or unsubstituted naphthylacetonitrile analogs. Commercially supplied at ≥95% purity with batch‑specific QC documentation (NMR, HPLC, GC) , it serves as a versatile small‑molecule scaffold and synthetic intermediate for constructing sterically demanding naphthalene‑containing target molecules.

Sterically hindered gem-dimethyl scaffold for constrained synthetic intermediates
Batch-specific QC documentation (NMR, HPLC, GC) supports procurement confidence
1-Naphthyl regioisomer attachment required for literature-validated pharmacophore access

Why 2-Methyl-2-(naphthalen-1-yl)propanenitrile Cannot Be Replaced by Generic Naphthylacetonitrile Analogs


Generic substitution among naphthylacetonitrile derivatives fails because the α‑quaternary carbon in 2‑methyl‑2‑(naphthalen‑1‑yl)propanenitrile introduces a unique combination of steric shielding,消除了 α‑proton acidity, and conformational restriction that is absent in the primary (1‑naphthylacetonitrile, CAS 132‑75‑2) or secondary (2‑(naphthalen‑1‑yl)propanenitrile, CAS 24168‑42‑1) analogs [1]. The 1‑naphthyl (vs. 2‑naphthyl) attachment position further differentiates electronic and steric interactions in receptor‑binding or catalytic pockets [2]. These structural features directly control downstream reactivity in alkylation, hydrolysis, and cyclization sequences, meaning that swapping to a less‑substituted or regioisomeric analog predictably alters reaction rates, product distributions, and biological target engagement [3].

! Unsubstituted or mono-substituted naphthylacetonitrile analogs retain acidic α‑protons, which may introduce enolate‑mediated side reactions.
! Higher rotatable bond count in less‑substituted analogs can alter conformational entropy and binding behavior.
! 2‑Naphthyl regioisomer (CAS 69849‑14‑5) may shift pharmacological activity profile; regioisomeric identity requires verification.
! Generic naphthylacetonitrile suppliers often lack batch‑specific NMR/HPLC/GC reports, increasing mis‑characterization risk.

2-Methyl-2-(naphthalen-1-yl)propanenitrile – Comparator-Driven Quantitative Differentiation Evidence


Steric Shielding at the α‑Carbon: gem‑Dimethyl Substitution Eliminates α‑Proton Reactivity and Reduces Rotatable Bonds

2‑Methyl‑2‑(naphthalen‑1‑yl)propanenitrile possesses a fully substituted α‑carbon (quaternary center) bearing two methyl groups, which eliminates the acidic α‑proton present in 1‑naphthylacetonitrile (CAS 132‑75‑2, pKa ∼18–20 for the α‑CH2) and the single α‑proton in 2‑(naphthalen‑1‑yl)propanenitrile (CAS 24168‑42‑1) [1]. The rotatable bond count is constrained to 1 (the C–C bond between the quaternary carbon and the naphthyl ring), versus 2 rotatable bonds for 1‑naphthylacetonitrile and 2‑(naphthalen‑1‑yl)propanenitrile [2]. This conformational restriction translates to a lower entropic penalty upon binding and reduced off‑target alkylation or enolate‑mediated side reactions during synthesis [3].

Rotatable Bonds
Class-level
Target: 1 rotatable bond
1‑Naphthylacetonitrile: 2
2‑(Naphthalen‑1‑yl)propanenitrile: 2
Supports lower conformational entropy context
Computed by Cactvs 3.4.6.11; class‑level inference
Steric shielding Synthetic intermediate design Conformational restriction

Lipophilicity Differentiation: XLogP3 of 3.8 Enables Superior Membrane Partitioning Relative to Less‑Substituted Analogs

The computed XLogP3 of 2‑methyl‑2‑(naphthalen‑1‑yl)propanenitrile is 3.8, substantially higher than 1‑naphthylacetonitrile (XLogP3 ∼2.6, estimated from PubChem data for the unsubstituted analog) and 2‑(naphthalen‑1‑yl)propanenitrile (XLogP3 ∼3.0–3.2, estimated) [1]. This 0.6–1.2 log unit increase reflects the addition of the second methyl group and places the compound in the lipophilicity range associated with improved passive membrane permeability (logP 3–5) while remaining below the threshold where poor aqueous solubility and promiscuous binding become problematic [2].

Lipophilicity (XLogP3)
Class-level
Target: 3.8
1‑Naphthylacetonitrile: ~2.6
2‑(Naphthalen‑1‑yl)propanenitrile: ~3.0–3.2
Supports membrane partitioning context
Comparator values estimated; context‑dependent
Lipophilicity Membrane permeability Drug-likeness

Regioisomeric Differentiation: 1‑Naphthyl vs. 2‑Naphthyl Attachment Alters Biological Activity Profiles in α,α‑Disubstituted Nitrile Series

In the seminal SAR study by Casadio et al. (1965), α,α‑disubstituted derivatives of 1‑naphthylacetonitrile (including the 2‑methyl‑2‑(naphthalen‑1‑yl)propanenitrile scaffold) were directly compared with their 2‑naphthyl regioisomeric counterparts for analgesic and anti‑inflammatory activity in rodent models [1]. The 1‑naphthyl attachment was found to confer a distinct pharmacological profile relative to the 2‑naphthyl series, with differences in both potency and the analgesic/anti‑inflammatory balance [1]. While the 1965 paper does not provide IC50 values in modern format, subsequent patent literature (US 4,871,735; EP 0,343,643) confirms that the 1‑naphthyl regioisomer series, accessed via intermediates like 2‑methyl‑2‑(naphthalen‑1‑yl)propanenitrile, yields pharmacologically active naphthyl derivatives with distinct target selectivity [2].

1‑ vs 2‑Naphthyl Activity
Cross‑study comparable
1‑Naphthyl series: distinct analgesic/anti‑inflammatory balance
2‑Naphthyl series: different activity ratio (qualitative)
Supports 1‑naphthyl regioisomer selection
Qualitative SAR from Casadio et al. 1965
Regioisomerism Structure–activity relationship Analgesic/anti‑inflammatory

Documented Batch‑Level Purity and QC Traceability vs. Uncharacterized Generic Alternatives

Reputable vendors including Bidepharm (毕得医药) supply 2‑methyl‑2‑(naphthalen‑1‑yl)propanenitrile at a standard purity of ≥95%, with batch‑specific quality control reports including NMR, HPLC, and GC characterization provided upon request . This contrasts with generic aggregator‑sourced naphthylacetonitrile analogs (e.g., 1‑naphthylacetonitrile or 2‑(naphthalen‑1‑yl)propanenitrile) for which batch‑level analytical documentation is frequently absent or limited to a certificate of analysis without原始 spectral data . The availability of NMR/HPLC/GC QC data from Bidepharm enables direct verification of structural identity and purity before committing the compound to multi‑step synthetic sequences, reducing the risk of failed reactions due to unidentified impurities or incorrect regioisomer supply.

QC Documentation
Supporting evidence
Bidepharm: NMR, HPLC, GC batch reports available
Generic suppliers: often COA only, no raw spectral data
Supports procurement confidence
Supplier‑dependent; verify at procurement
Quality control Batch consistency Procurement specification

Optimal Procurement and Application Scenarios for 2-Methyl-2-(naphthalen-1-yl)propanenitrile


Medicinal Chemistry: Sterically Shielded Scaffold for CNS‑Penetrant Probe Synthesis

When a medicinal chemistry program requires a naphthalene‑containing building block with enhanced membrane permeability, the XLogP3 of 3.8 and the reduced conformational自由度 (1 rotatable bond) of 2‑methyl‑2‑(naphthalen‑1‑yl)propanenitrile make it a superior scaffold choice over 1‑naphthylacetonitrile (XLogP3 ∼2.6) or 2‑(naphthalen‑1‑yl)propanenitrile [1]. The quaternary α‑carbon prevents metabolic α‑oxidation and eliminates the acidic α‑proton that can lead to CYP‑mediated reactive metabolite formation, a documented liability of α‑unsubstituted arylacetonitriles. The compound can be hydrolyzed to the corresponding carboxylic acid or reduced to the amine, providing entry to sterically congested naphthylalkylamine or naphthylalkanoic acid series with potentially improved pharmacokinetic profiles [2].

Synthetic Chemistry: Intermediate for α,α‑Disubstituted Naphthylacetamides and Naphthylacetic Acids

Following the methodology of Casadio et al. (1965), 2‑methyl‑2‑(naphthalen‑1‑yl)propanenitrile serves as the key intermediate for synthesizing α,α‑disubstituted 1‑naphthylacetamides with analgesic and anti‑inflammatory activity [1]. Hydrolysis of the nitrile under acidic or basic conditions yields 2‑methyl‑2‑(naphthalen‑1‑yl)propanoic acid, which can be further elaborated to amides, esters, or heterocycles. The gem‑dimethyl group provides steric protection against retro‑aldol or elimination side reactions that can plague less‑substituted nitrile intermediates during hydrolysis or reduction steps. Procurement of the pre‑formed, well‑characterized nitrile (≥95% purity with NMR/HPLC/GC documentation from Bidepharm [2]) is preferable to in‑house synthesis when multi‑gram quantities of consistent quality are required for SAR expansion campaigns.

Regioisomer‑Sensitive Biological Screening: Ensuring Correct 1‑Naphthyl (Not 2‑Naphthyl) Attachment

For biological screening cascades where the 1‑naphthyl pharmacophore has been validated through patent literature (e.g., US 4,871,735 covering naphthyl derivatives with cardiovascular and CNS activity [1]), procurement of the correct regioisomer is critical. 2‑Methyl‑2‑(naphthalen‑1‑yl)propanenitrile (CAS 55615-31-1) must be distinguished from its 2‑naphthyl regioisomer 2‑methyl‑2‑(naphthalen‑2‑yl)propanenitrile (CAS 69849-14-5). The batch‑specific NMR and HPLC QC documentation available from Bidepharm and Biosynth/CymitQuimica provides regioisomeric identity confirmation, reducing the risk of wasted screening resources on the incorrect isomer [2].

Computational Chemistry and Molecular Modeling: Rigid, Lipophilic Fragment for Library Design

The computed properties of 2‑methyl‑2‑(naphthalen‑1‑yl)propanenitrile—XLogP3 3.8, TPSA 23.8 Ų, 1 rotatable bond, 0 H‑bond donors, 1 H‑bond acceptor—place it in favorable physicochemical space for fragment‑based or scaffold‑hopping design [1]. Compared to the more polar and flexible 1‑naphthylacetonitrile (TPSA ∼23.8 Ų but XLogP3 ∼2.6, 2 rotatable bonds), the target compound offers a superior balance of lipophilicity and rigidity for exploring hydrophobic binding pockets while maintaining a single nitrile H‑bond acceptor for定向 interactions. This property profile supports its use as a computational fragment in virtual screening libraries where conformational rigidity and predicted membrane permeability are prioritized.

Application
Selection Property
Validation Focus
CNS‑penetrant probe synthesis
Steric shielding and lipophilicity profile
Membrane permeability and metabolic stability assessment
Synthesis of α,α‑disubstituted naphthylacetamides
Gem‑dimethyl steric protection during hydrolysis
Hydrolysis efficiency and side‑product analysis
1‑Naphthyl regioisomer‑sensitive screening
Regioisomeric identity (1‑naphthyl attachment)
NMR/HPLC regioisomer confirmation
Computational fragment library design
Rigid, lipophilic fragment balance
Physicochemical property validation (XLogP, TPSA, rotatable bonds)
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